N-(furan-2-ylmethyl)-4-methoxyaniline

Description

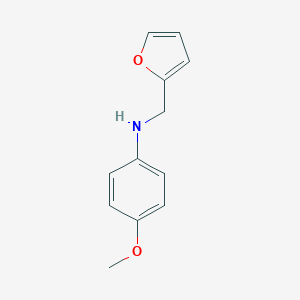

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLWFGQYSFKMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355301 | |

| Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-97-8 | |

| Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-(furan-2-ylmethyl)-4-methoxyaniline

The most prominent and widely utilized methods for synthesizing N-furfuryl anilines, including the target compound, are based on reductive amination. More advanced techniques involving transition-metal-catalyzed cross-coupling reactions are also emerging as powerful alternatives for C-N bond formation.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the desired amine. For the synthesis of this compound, this involves the reaction of furfural (B47365) with 4-methoxyaniline.

The synthesis can be viewed as a two-step, one-pot process. The first step is the acid- or base-catalyzed condensation of the aldehyde group of furfural with the primary amine, 4-methoxyaniline (also known as p-anisidine). This reaction forms a Schiff base intermediate, N-(furan-2-ylmethylene)-4-methoxyaniline.

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of reductive amination. taylorfrancis.com Both homogeneous and heterogeneous catalysts are employed, with heterogeneous systems often being preferred for their ease of separation and recyclability. taylorfrancis.com The reaction involves the catalytic hydrogenation of the imine formed in situ from furfural and an aniline (B41778). researchgate.net

A range of metal-based catalysts have been investigated for the reductive amination of furanic aldehydes. Noble metals such as Palladium (Pd), Ruthenium (Ru), and Iridium (Ir), as well as more abundant non-noble metals like Nickel (Ni) and Cobalt (Co), have shown efficacy. mdpi.comnih.gov The choice of catalyst, support material, and reaction conditions (e.g., temperature, hydrogen pressure, solvent) significantly influences the yield and selectivity of the desired secondary amine. taylorfrancis.com For instance, a synergistic effect between a metal center (like Iridium) and acidic sites on a support (like sulfonic acid-functionalized silica) can facilitate both the imine formation and its subsequent hydrogenation. mdpi.com Nickel-based catalysts, such as those derived from nickel phyllosilicates or supported on mixed oxides like AlOₓ, have been shown to be highly effective for the reductive amination of furanic aldehydes with anilines, achieving high yields under relatively mild conditions. nih.govrsc.org

The table below summarizes findings for catalytic reductive amination of furanic aldehydes with anilines, providing insights into the conditions applicable for synthesizing the title compound.

| Catalyst | Furanic Aldehyde | Amine | Solvent | Temp. (°C) | H₂ Pressure (bar) | Yield (%) |

| Ir/SiO₂-SO₃H mdpi.com | Furfural | Aniline | Ethyl acetate (B1210297) | RT | - | 21 |

| Ni₆AlOₓ nih.gov | 5-Hydroxymethylfurfural | Aniline | Water | 100 | 3 | 85 |

| Reduced NiSi-T rsc.org | Furfural | Ammonia (B1221849) | - | 90 | - | 94.2 (primary amine) |

| Ru/ZrO₂ researchgate.net | Furfural | Ammonia | Water | - | - | High (primary amine) |

Advanced C-N Bond Formation Approaches

Beyond traditional reductive amination, modern synthetic chemistry offers sophisticated methods for constructing C-N bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, represent powerful strategies for forming aryl-nitrogen bonds. nih.govmdpi.com In the context of synthesizing this compound, this could be achieved by coupling a furfuryl-containing electrophile with 4-methoxyaniline.

A plausible synthetic route would involve the reaction of 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan (B1335360) with 4-methoxyaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, MorDalPhos), and a base. researchgate.net The Buchwald-Hartwig amination is well-known for its broad functional group tolerance and has been successfully applied to a wide range of aryl and heteroaryl halides with various amines, including 4-methoxyaniline. researchgate.netrsc.org

Alternatively, a copper-catalyzed Ullmann-type coupling could be employed. mdpi.com This approach is often more cost-effective than palladium-catalyzed methods and has seen significant advancements with the development of new ligands that allow for milder reaction conditions. researchgate.net

Another advanced strategy involves the direct C-H activation of the furan (B31954) ring. mdpi.com A palladium catalyst could mediate the coupling of an activated furan C-H bond directly with an appropriate aniline derivative, although this approach is less common for forming N-CH₂-aryl linkages compared to N-aryl bonds. researchgate.net

Derivatization Strategies and Analogue Synthesis

The molecular scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives and analogues. These modifications can be targeted at the furan ring, the aniline ring, or the secondary amine linkage.

Derivatization of the Furan Ring:

Hydrogenation: The furan ring can be catalytically hydrogenated to the corresponding tetrahydrofuran (B95107) ring, yielding N-(tetrahydrofuran-2-ylmethyl)-4-methoxyaniline. This transformation alters the aromaticity and planarity of the heterocycle.

Substitution: Electrophilic substitution reactions can occur on the furan ring, though the activating nature of the ether oxygen is tempered by the electron-withdrawing effects of the rest of the molecule.

Oxidation: The furan ring can be susceptible to oxidative cleavage. For instance, oxidation can lead to the formation of a reactive dialdehyde, which can then be used to construct other heterocyclic systems. nih.gov

Derivatization of the Aniline Ring:

Electrophilic Aromatic Substitution: The methoxy-substituted benzene (B151609) ring is activated towards electrophilic substitution (e.g., halogenation, nitration, acylation) at the positions ortho to the methoxy (B1213986) group.

Demethylation: The methyl ether can be cleaved to reveal a phenol (B47542) functionality, providing a handle for further reactions like etherification or esterification.

Analogue Synthesis: A straightforward strategy for generating analogues is to vary the initial building blocks in the synthetic pathways described above.

Varying the Furan Component: Substituted furfurals (e.g., 5-hydroxymethylfurfural, 5-methylfurfural, 2,5-diformylfuran) can be used in place of furfural in reductive amination to generate analogues with different substituents on the furan ring. nih.govresearchgate.net

Varying the Aniline Component: A wide array of substituted anilines can be employed in either reductive amination or cross-coupling reactions to explore the impact of different electronic and steric properties on the aromatic ring. nih.gov For example, using anilines with different alkyl, halogen, or nitro groups would produce a library of corresponding N-furfuryl aniline analogues.

These derivatization and analogue synthesis strategies allow for systematic modification of the parent compound's structure, enabling the exploration of structure-activity relationships for various applications.

Functionalization of the Furan Moiety

The furan ring within this compound is an electron-rich aromatic system, making it susceptible to various chemical transformations, primarily electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution: Furan undergoes electrophilic aromatic substitution more readily than benzene due to the electron-donating effect of the oxygen atom, which increases electron density within the ring. numberanalytics.compearson.com Reactions preferentially occur at the 2- and 5-positions, as the carbocation intermediate formed by electrophilic attack at these positions is more stabilized by resonance. pearson.comchemicalbook.comquora.comreddit.compearson.com Since the 2-position is already substituted in the parent molecule, further electrophilic substitution is expected to occur predominantly at the 5-position. Common electrophilic substitution reactions applicable to the furan moiety include:

Nitration: Introduction of a nitro group (-NO2), typically using reagents like nitric acid in acetic anhydride. numberanalytics.com

Bromination: Introduction of a bromine atom (-Br), which can be achieved with mild reagents such as bromine in dioxane. numberanalytics.compearson.compearson.com

Formylation: Introduction of a formyl group (-CHO), for instance, through the Vilsmeier-Haack reaction. numberanalytics.com

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. nih.govmdpi.com This transformation is a powerful tool for constructing more complex, three-dimensional structures. The reaction of a furan derivative with a dienophile, such as a maleimide, leads to the formation of a 7-oxanorbornene adduct. youtube.comtudelft.nl This reaction is often reversible, and its efficiency can be influenced by the electronic nature of both the furan and the dienophile. nih.govtudelft.nl The use of an aqueous medium has been shown to promote Diels-Alder reactions involving electron-poor furans like furfural. tudelft.nl

| Reaction Type | Typical Reagents | Expected Position of Functionalization | Product Type |

|---|---|---|---|

| Nitration | HNO₃/Acetic Anhydride | 5-position | 5-Nitro-N-(furan-2-ylmethyl)-4-methoxyaniline |

| Bromination | Br₂/Dioxane | 5-position | 5-Bromo-N-(furan-2-ylmethyl)-4-methoxyaniline |

| Formylation | Vilsmeier-Haack Reagent (POCl₃/DMF) | 5-position | 5-Formyl-N-(furan-2-ylmethyl)-4-methoxyaniline |

| Diels-Alder Cycloaddition | Maleimide | Across positions 2 and 5 | 7-Oxanorbornene derivative |

Modifications of the Aniline Ring

The 4-methoxyaniline portion of the molecule is also an electron-rich aromatic ring, activated towards electrophilic aromatic substitution. The directing effects of the secondary amine (-NH-) and the methoxy (-OCH₃) groups, both of which are ortho-, para-directing, are synergistic. Since the para-position relative to the amine is occupied by the methoxy group and vice-versa, electrophilic attack is directed to the ortho positions relative to the amine group (C-3 and C-5).

Potential modifications include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) at the 3- and/or 5-positions.

Nitration: Introduction of a nitro group, which would likely occur at the 3-position due to steric hindrance.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be complicated by the Lewis basicity of the amine nitrogen.

While specific literature on the direct modification of the aniline ring in this compound is limited, the principles of electrophilic aromatic substitution on highly activated aniline derivatives are well-established. researchgate.net

Exploration of N-Substituent Variations

The synthesis of analogs by varying the substituents on the nitrogen atom is a common strategy to create chemical diversity. This can involve modifying either the aniline or the furan-containing part of the molecule. Reductive amination is a primary method for synthesizing these compounds, typically reacting an aldehyde (like furfural) with a primary amine (like a substituted aniline) in the presence of a reducing agent. mdpi.comresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.net

Research has demonstrated the synthesis of various N-furfurylanilines by reacting furfural with different aniline derivatives. mdpi.comresearchgate.net This allows for the introduction of a wide range of electronic and steric diversity on the aniline ring.

| Aniline Derivative | Furan Aldehyde | Resulting N-Substituted Compound | Synthetic Method |

|---|---|---|---|

| Aniline | Furfural | N-(furan-2-ylmethyl)aniline | Reductive Amination mdpi.commdpi.com |

| 4-Bromo-2-methylaniline | Furfural | N-(furan-2-ylmethyl)-4-bromo-2-methylaniline | Condensation researchgate.net |

| Various substituted anilines | Furfural | Various N-(furan-2-ylmethyl)anilines | Reductive Amination mdpi.com |

| 4-Methoxyaniline | 5-(Hydroxymethyl)furfural | N-((5-(hydroxymethyl)furan-2-yl)methyl)-4-methoxyaniline | Reductive Amination nih.gov |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound and related compounds, green chemistry principles are being increasingly applied, focusing on solvent-free conditions and advanced catalytic systems.

Solvent-Free and Catalyst-Free Approaches

The direct reductive amination of furfural with 4-methoxyaniline is a key route to the target compound. Green approaches to this transformation aim to minimize waste by eliminating solvents and catalysts.

Solvent-Free Synthesis: Performing reactions without a solvent reduces environmental impact and can simplify product purification. Reductive aminations can be conducted under solvent-free conditions, often by physically mixing the aldehyde, amine, and a solid reducing agent. researchgate.net For example, a sustainable approach for synthesizing secondary amines involves the one-pot reaction of aldehydes and primary amines with pinacolborane (HBpin) at room temperature under catalyst- and solvent-free conditions. rsc.org

Catalyst-Free Synthesis: While many reductive aminations rely on metal catalysts, catalyst-free methods are highly desirable. The aforementioned method using HBpin is one such example. rsc.org Another approach involves condensation reactions to form an imine, followed by reduction. The initial imine formation between furfural and an aniline can sometimes be achieved simply by mixing the reagents, occasionally with mild heating, without the need for a catalyst. jocpr.com

Enzymatic and Photoredox Catalysis in Related Systems

Advanced catalytic methods like enzymatic and photoredox catalysis offer mild, selective, and sustainable alternatives to traditional synthetic routes for forming C-N bonds.

Enzymatic Catalysis: Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional selectivity. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. manchester.ac.ukdiva-portal.orgdiva-portal.org This technology is well-suited for the synthesis of furfurylamines from furfural derivatives. researchgate.netnih.govfrontiersin.org A chemoenzymatic strategy can be employed where biomass is first chemically converted to furfural, which is then enzymatically aminated to furfurylamine using whole-cell biocatalysts expressing transaminases. nih.govfrontiersin.orgnih.gov These enzymatic systems can produce primary and secondary amines with high conversion and enantioselectivity. manchester.ac.uknih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. researchgate.netacs.org This methodology can be applied to the synthesis of N-arylamines through various pathways, such as the hydroaminoalkylation of vinylarenes with N-arylamines. rsc.orgresearchgate.net Nickel/photoredox dual catalysis, for example, allows for the site-selective α-arylation of trialkylamines, demonstrating the potential for complex C-N bond formations. nih.gov These light-mediated reactions provide a pathway to N-aryl amines via catalytic dehydrogenation or other C-H functionalization approaches, offering a green alternative to traditional cross-coupling methods. researchgate.net

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline and content requirements of the request. Generating such an article without access to the foundational research data would result in an inaccurate and speculative report. Further experimental research and publication would be required to populate the advanced characterization sections as requested.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While comprehensive LC-MS studies detailing the chromatographic behavior (such as retention time under specific column and mobile phase conditions) of N-(furan-2-ylmethyl)-4-methoxyaniline are not widely available in the public literature, analysis of its mass spectrometric fragmentation under electron ionization (EI-MS) provides significant structural information.

Studies on a series of 4-substituted N-(2-furylmethyl)anilines have elucidated the key fragmentation pathways for this class of compounds. For this compound, the primary fragmentation occurs at the C-N bond connecting the furfuryl and the 4-methoxyaniline moieties. This cleavage results in two principal, complementary fragment ions.

One major fragmentation pathway involves the formation of the furfuryl cation, [C₅H₅O]⁺, which typically appears at a mass-to-charge ratio (m/z) of 81. Concurrently, the cleavage leads to the formation of the complementary [M - C₅H₅O]⁺ ion, corresponding to the 4-methoxyaniline radical cation, which would appear at m/z 122. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) on the aniline (B41778) ring influences the relative abundance of these fragments by stabilizing the positive charge on the aniline portion of the molecule. This stabilizing effect means that both the [C₅H₅O]⁺ and the [M - C₅H₅O]⁺ fragment ions can be observed with significant intensities in the mass spectrum.

A summary of the expected key fragments in the electron ionization mass spectrum is presented in the table below.

| Fragment Ion | Structure | Expected m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₂H₁₃NO₂]⁺ | 203 | The parent ion of the compound. |

| Furfuryl Cation | [C₅H₅O]⁺ | 81 | Formed by cleavage of the benzylic C-N bond. |

| 4-methoxyaniline fragment | [M - C₅H₅O]⁺ | 122 | The complementary fragment to the furfuryl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the spectrum is expected to be a composite of the chromophores present: the furan (B31954) ring and the 4-methoxyaniline moiety. The furan ring exhibits π → π* transitions, while the 4-methoxyaniline part shows transitions related to the benzene (B151609) ring, influenced by the amino (-NH) and methoxy (-OCH₃) groups.

Despite the theoretical expectation of characteristic absorptions, specific experimental data detailing the absorption maxima (λmax) and molar absorptivity values for this compound are not available in the reviewed scientific literature.

X-ray Crystallography for Structural Elucidation

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, detailed experimental data on its molecular geometry, intermolecular interactions, and crystal packing are not available. The following subsections describe the type of information that would be obtained from such a study.

The study would also elucidate the network of non-covalent interactions that stabilize the crystal structure. Key interactions would likely include hydrogen bonds involving the secondary amine (N-H) as a donor and the furan or methoxy oxygen atoms as potential acceptors. Furthermore, C-H···π interactions between the aromatic rings are common in such structures and would be identified and characterized. The specific nature and geometry of these interactions are unknown in the absence of a crystal structure.

Hirshfeld Surface Analysis and Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to investigate and visualize intermolecular interactions within a crystal lattice. eurjchem.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the types and nature of supramolecular interactions can be achieved. mdpi.com The dnorm function combines the internal (dᵢ) and external (dₑ) distances from the surface to the nearest nucleus, highlighting regions of significant intermolecular contact. mdpi.com

While specific crystallographic data and a dedicated Hirshfeld surface analysis for this compound are not available in the reviewed literature, an analysis of structurally similar furan and aniline derivatives allows for a well-founded projection of its likely supramolecular interactions. nih.govnih.govnih.gov The molecular structure, featuring a furan ring, a methoxy-substituted aniline ring, and a secondary amine linkage, provides multiple sites for various non-covalent interactions that dictate the crystal packing.

Based on studies of related furan-containing compounds, the most significant contributions to the crystal packing are anticipated to arise from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The prevalence of hydrogen atoms on the molecular surface typically makes H···H interactions the most abundant, often comprising a large percentage of the total surface area and indicating the importance of van der Waals forces in the crystal cohesion. nih.gov

The C-H···π interactions are also expected to be a significant feature, involving the hydrogen atoms of one molecule interacting with the π-electron systems of the furan or aniline rings of an adjacent molecule. nih.gov Similarly, π-π stacking interactions between the aromatic furan and aniline rings are probable, contributing to the stabilization of the crystal lattice. nih.govnih.gov The presence of the oxygen atom in the furan ring and the methoxy group, along with the nitrogen atom of the amine linkage, provides sites for potential hydrogen bonds, likely of the C-H···O and N-H···O types.

An illustrative breakdown of the anticipated intermolecular contacts for this compound, based on data from analogous compounds, is presented in the following tables.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts for this compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 18 - 28 |

| O···H/H···O | 10 - 20 |

| C···C | 3 - 7 |

| N···H/H···N | 1 - 5 |

| Other | < 2 |

Note: This data is hypothetical and is based on analyses of structurally related furan and aniline derivatives. It serves as an illustrative example of the expected distribution of intermolecular contacts.

The dnorm map for a molecule like this compound would be expected to show distinct red spots, indicating close intermolecular contacts that are shorter than the sum of their van der Waals radii. These spots would likely correspond to the aforementioned C-H···O and potential N-H···π or C-H···π interactions, highlighting the key directional forces in the crystal packing.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculation data for N-(furan-2-ylmethyl)-4-methoxyaniline has been found in the surveyed literature. This includes the following areas of analysis:

Information regarding the optimized geometry, bond lengths, bond angles, and conformational preferences of this compound is not available.

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap for this compound.

MEP maps, which are crucial for understanding the electrophilic and nucleophilic sites of a molecule, have not been published for this compound.

Detailed NBO analysis, which provides insights into charge transfer and hyperconjugative interactions within the molecule, is not available.

There are no studies that validate experimental spectroscopic data (such as FT-IR or NMR) with DFT-simulated spectra for this specific compound.

Molecular Docking Investigations

No molecular docking studies investigating the binding affinity and interaction of this compound with any specific biological target have been reported in the scientific literature.

Ligand-Protein Binding Affinity Assessment

The initial step in evaluating the potential of a compound as a therapeutic agent is often to assess its binding affinity for a specific protein target. Molecular docking simulations are a primary method for predicting this affinity, providing a score that estimates the binding energy. A lower binding energy typically indicates a more stable and potent interaction.

While no specific binding affinity data for this compound has been found, a hypothetical assessment would involve docking the compound into the active site of a relevant protein. The results would be presented in a table similar to the one below, comparing its predicted affinity to that of a known inhibitor or the native ligand.

Table 1: Hypothetical Ligand-Protein Binding Affinity Data

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Ligand | Reference Binding Affinity (kcal/mol) |

| This compound | Example Kinase | -8.5 | Staurosporine | -10.2 |

| This compound | Example GPCR | -7.2 | Native Ligand | -9.1 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Identification of Key Binding Interactions

Beyond just predicting binding affinity, molecular docking simulations can reveal the specific interactions that anchor a ligand within a protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent analogs.

For this compound, one could hypothesize that the furan (B31954) ring's oxygen atom and the methoxy (B1213986) group's oxygen could act as hydrogen bond acceptors, while the aromatic rings could participate in hydrophobic and pi-stacking interactions. A detailed analysis would typically be presented in a table format.

Table 2: Hypothetical Key Binding Interactions

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Furan Oxygen | Tyr852 | 2.8 |

| Hydrogen Bond | Methoxy Oxygen | Lys745 | 3.1 |

| Hydrophobic | Aniline (B41778) Ring | Val726 | 3.5 |

| Pi-Stacking | Furan Ring | Phe856 | 4.0 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Correlation of Structural Descriptors with Biological Activity

To build a QSAR model, various molecular descriptors are calculated for a set of molecules with known biological activity. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity.

For a series of analogs of this compound, a QSAR study could reveal which structural features are most important for a particular biological effect. For example, a model might indicate that increasing the hydrophobicity of a certain part of the molecule leads to higher activity.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In addition to predicting how a compound will interact with its target, computational methods can also forecast its pharmacokinetic properties – how it is absorbed, distributed, metabolized, and excreted by the body – as well as its potential for toxicity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling is a crucial step in early-stage drug discovery, as poor pharmacokinetic properties are a major cause of clinical trial failures. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects.

A comprehensive in silico ADMET profile for this compound would provide valuable information for its potential development as a drug candidate.

Table 3: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Furan (B31954) Moiety

The furan ring is an electron-rich heterocycle that is susceptible to various transformations, particularly oxidation. urfu.ru Its reactivity makes it a versatile precursor in synthetic chemistry. researchgate.net

The furan nucleus in N-(furan-2-ylmethyl)-4-methoxyaniline is prone to oxidative dearomatization, which can lead to ring-opened products. urfu.ru This process is a key transformation for many furan-containing compounds and has been widely studied. researchgate.net

Oxidative ring cleavage of furans can yield a variety of 1,4-dicarbonyl compounds, such as 1,4-dioxoalkenes and 4-oxoalkenoic acids. researchgate.net In the case of this compound, oxidation can cleave the furan ring to form derivatives of furan-2,5-dione or its precursors. The oxidation of the furan ring is thought to proceed via an electrophilic intermediate. nih.gov Depending on the substituents, this intermediate can be an epoxide or a cis-enedione. nih.gov For many furans, oxidation catalyzed by enzymes like cytochrome P450 initially produces a highly reactive cis-enedione, such as cis-2-butene-1,4-dial from the parent furan, which can then react with cellular nucleophiles. nih.gov

A significant oxidative transformation for N-substituted furfurylamines is the aza-Achmatowicz reaction. urfu.ruresearchgate.net This reaction typically involves the oxidation of a furfuryl amine, leading to the formation of a functionalized piperidinone or pyridinone, which are valuable heterocyclic structures in organic synthesis. urfu.ruresearchgate.net

Table 1: Summary of Potential Oxidative Transformations of the Furan Moiety

| Reaction Type | Oxidizing Agent/Conditions | Product Class | Reference |

|---|---|---|---|

| Ring Cleavage | Various (e.g., NBS, O₂, P450 enzymes) | cis-Enediones, 1,4-Dicarbonyl compounds | nih.gov, researchgate.net |

| Aza-Achmatowicz Reaction | Peroxy acids, NBS, electrolysis | Piperidinones, Pyridinones | urfu.ru, researchgate.net |

| Dearomatization | Various oxidizing agents | Unsaturated 1,4-diketones | urfu.ru |

Reactivity of the Aniline (B41778) Nitrogen and Aromatic Ring

The aniline portion of the molecule also presents key sites for reactivity, including the nucleophilic nitrogen atom and the activated aromatic ring.

The synthesis of this compound itself is often achieved through reductive amination, which involves the reaction of furfural (B47365) with 4-methoxyaniline in the presence of a reducing agent. mdpi.com This highlights the nucleophilic character of the aniline nitrogen. The resulting secondary amine in the target molecule retains this nucleophilicity and can participate in further reactions. For example, it can undergo N-alkylation or acylation. The direct or reductive amination of furan-derived carbonyl compounds with ammonia (B1221849) or amines is a common strategy to produce valuable amine derivatives. cardiff.ac.uk

The phenyl ring in this compound is activated towards electrophilic aromatic substitution by two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the N-(furan-2-ylmethyl)amino group. Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The methoxy group is a strong activating group. The N-furfurylamino group is also a very strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. When two activating groups are present on a benzene (B151609) ring, the position of electrophilic substitution is determined by their combined directing effects. In this case, the positions ortho to the powerful amino group (C3 and C5) are strongly activated. The position ortho to the methoxy group and meta to the amino group (C3) is particularly favored.

However, in strongly acidic conditions, as are often used in electrophilic substitution reactions like nitration, the aniline nitrogen can be protonated to form an anilinium ion (-NH₂⁺-). youtube.com This anilinium group is a strongly deactivating, meta-directing group. youtube.com This can lead to a significant amount of meta-substituted product, which is unexpected for a typical aniline derivative. youtube.com Therefore, the substitution pattern can be highly dependent on the reaction conditions.

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NHCH₂-furan | Amino | Strongly Activating | Ortho, Para |

| -OCH₃ | Methoxy | Strongly Activating | Ortho, Para |

| -N⁺H₂CH₂-furan | Anilinium (in acid) | Strongly Deactivating | Meta |

Fundamental Reaction Mechanisms

The reactions of this compound are governed by fundamental nucleophilic and electrophilic pathways involving its different functional components.

The chemical behavior of the molecule is a composite of the nucleophilic and electrophilic characteristics of its parts.

Nucleophilic Pathways :

The nitrogen atom of the secondary amine is a primary nucleophilic center, capable of attacking electrophiles in reactions like alkylation and acylation.

The electron-rich furan and aniline rings can also act as nucleophiles in electrophilic substitution reactions.

Electrophilic Pathways :

The oxidation of the furan ring is initiated by an electrophilic attack, leading to the formation of reactive intermediates that are subsequently trapped by nucleophiles, resulting in ring-opened products. nih.gov

Electrophilic aromatic substitution on the aniline ring proceeds via the attack of an electrophile (e.g., NO₂⁺ in nitration) on the electron-rich ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. youtube.com The stability of this intermediate determines the regioselectivity of the reaction, which is why ortho and para products are favored by the activating amino and methoxy groups. youtube.com

The interplay between these pathways allows for a wide range of chemical modifications, making this compound a molecule with significant potential for further synthetic elaboration.

Role of Catalyst Systems in Chemical Transformations

The chemical reactivity of this compound is significantly influenced by the presence and nature of catalyst systems. Catalysts provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise be inefficient or unfeasible. The principal reactive sites within the molecule are the furan ring, the secondary amine, and the electron-rich benzene ring. The strategic selection of a catalyst can direct a chemical transformation towards a specific site, leading to a variety of valuable derivatives. Key catalytic transformations applicable to this compound include hydrogenation of the furan ring, N-alkylation of the secondary amine, C-H functionalization/coupling, and oxidative ring-opening of the furan moiety.

Catalytic Hydrogenation of the Furan Ring

The furan ring in this compound is susceptible to catalytic hydrogenation, which saturates the heterocyclic ring to form the corresponding tetrahydrofuran (B95107) derivative. This transformation is typically achieved using hydrogen gas and heterogeneous catalysts based on transition metals. Nickel-based catalysts, particularly Raney Nickel and supported nickel catalysts (e.g., Ni/SiO2, Ni/TiO2-SiO2), are widely employed for furan hydrogenation due to their high activity. researchgate.netacs.orggoogle.comnih.gov Palladium (Pd) and Ruthenium (Ru) catalysts also demonstrate high efficacy, often under milder conditions, yielding tetrahydrofurfuryl amine derivatives. researchgate.netresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity, minimizing side reactions such as hydrogenolysis of the C-N bond. For instance, bimetallic catalysts like Ni-Pd have shown enhanced activity and selectivity in the total hydrogenation of furan derivatives. researchgate.net

| Catalyst System | Typical Reaction Conditions | Expected Major Product | Reference(s) |

|---|---|---|---|

| Raney Ni, H₂ | 50-150°C, 1-10 MPa H₂ | N-(tetrahydrofuran-2-ylmethyl)-4-methoxyaniline | researchgate.netgoogle.com |

| Pd/C, H₂ | 25-100°C, 1-5 MPa H₂ | N-(tetrahydrofuran-2-ylmethyl)-4-methoxyaniline | researchgate.net |

| Ru/C, H₂ | 80-120°C, 2-6 MPa H₂ | N-(tetrahydrofuran-2-ylmethyl)-4-methoxyaniline | researchgate.net |

| Ni/SiO₂, H₂ | 90-160°C, 1-3 MPa H₂ | N-(tetrahydrofuran-2-ylmethyl)-4-methoxyaniline | acs.orgnih.gov |

Catalytic N-Alkylation and N-Methylation

The secondary amine in this compound serves as a nucleophilic center for further functionalization, such as N-alkylation and N-methylation. These reactions, often termed "hydrogen borrowing" or "hydrogen autotransfer" catalysis, typically use alcohols as alkylating agents, producing water as the only byproduct. organic-chemistry.orgnih.gov Ruthenium and Iridium complexes are particularly effective for this transformation. nih.govacs.org For instance, Ru(II) complexes can catalyze the N-methylation of anilines using methanol (B129727) as the C1 source, often under basic conditions. organic-chemistry.orgacs.orgnih.gov This provides a direct and atom-economical route to synthesize the tertiary amine, N-methyl-N-(furan-2-ylmethyl)-4-methoxyaniline. Various catalyst systems, including those based on iron, nickel, and copper, have also been reported for the N-alkylation of anilines with different alcohols. researchgate.net

| Catalyst System | Alkylation Agent | Expected Major Product | Reference(s) |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / Ligand | Methanol (CH₃OH) | N-methyl-N-(furan-2-ylmethyl)-4-methoxyaniline | organic-chemistry.orgacs.org |

| [IrCp*Cl₂]₂ / NHC Ligand | Benzyl Alcohol | N-benzyl-N-(furan-2-ylmethyl)-4-methoxyaniline | nih.gov |

| Fe(ClO₄)₃/SiO₂ | Various Alcohols (R-OH) | N-alkyl-N-(furan-2-ylmethyl)-4-methoxyaniline | researchgate.net |

| Zeolite Catalysts (e.g., S-115) | Methanol (CH₃OH) | N-methyl-N-(furan-2-ylmethyl)-4-methoxyaniline | google.com |

Catalytic C-H Functionalization and Cross-Coupling

Modern catalytic methods allow for the direct functionalization of C-H bonds, offering an efficient way to modify the furan or aniline rings. Palladium-catalyzed direct arylation is a powerful tool for forming C-C bonds between heterocycles and aryl halides. acs.orgacs.org The furan ring's C5 position is particularly susceptible to such reactions. Using a catalyst system like palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand (e.g., 2-(dicyclohexylphosphino)-biphenyl), this compound could potentially be coupled with various aryl chlorides or bromides. acs.org Similarly, Suzuki cross-coupling reactions, which couple organoboron compounds with halides, are well-established for functionalizing furan rings and could be applied to a halogenated derivative of the title compound, typically using a palladium catalyst and a base. nih.gov Copper catalysts have also been employed in the oxidative coupling of furans with other heterocycles, such as indoles. rsc.org

| Reaction Type | Catalyst System | Reactant | Expected Site of Functionalization | Reference(s) |

|---|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ / Phosphine Ligand | Aryl Halide (Ar-X) | Furan C5-position | acs.orgacs.org |

| Suzuki Coupling | Pd(II) complex / Base (e.g., K₂CO₃) | Arylboronic Acid (Ar-B(OH)₂) | Site of halogen on a pre-functionalized substrate | nih.gov |

| Oxidative Coupling | CuCl₂·2H₂O / Air | Indole | Furan C5-position | rsc.org |

Catalytic Oxidative Ring-Opening

The furan ring can undergo oxidative cleavage under specific catalytic conditions, providing access to 1,4-dicarbonyl compounds. organicreactions.org This transformation can be achieved using various oxidants in combination with catalysts. For example, systems involving Mn(III)/Co(II) catalysts under an oxygen atmosphere have been used to induce the oxidative ring-opening of furan derivatives. rsc.org The aza-Achmatowicz reaction, an oxidative ring expansion of furfuryl amines, provides another catalytic route to functionalized heterocyclic structures. organicreactions.org While the specific application to this compound is not extensively documented, the known reactivity of the furan nucleus suggests its potential susceptibility to such catalytic oxidative transformations, which could yield valuable linear synthons.

An article focusing solely on the biological and pharmacological activities of the chemical compound “this compound” cannot be generated as requested.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data sets pertaining to the antimicrobial (antibacterial, antifungal, antiviral) or antimalarial activities of this compound could be located.

Publicly available information indicates that while furan derivatives as a broad class of compounds are of significant interest in medicinal chemistry and have been investigated for a wide range of pharmacological effects, specific experimental data for this compound is not present in the accessible literature. ontosight.airesearchgate.netnih.govijabbr.com One database summary explicitly notes that the specific biological activity of this compound would require detailed pharmacological profiling, confirming the absence of established data. ontosight.ai

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided, including the creation of data tables on efficacy and structure-activity relationships, as the foundational research data for this specific compound is unavailable.

Biological Activities and Pharmacological Mechanism of Action

Enzyme Inhibition Studies

The potential for N-(furan-2-ylmethyl)-4-methoxyaniline to act as an enzyme inhibitor has been explored in the context of several key enzymes. The following sections detail the findings related to its activity and the activity of structurally similar compounds.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process. Despite the evaluation of various furan-containing compounds for anti-inflammatory properties, specific studies detailing the inhibitory activity of this compound against COX-1 and COX-2 isoforms were not identified in the reviewed scientific literature. Therefore, its capacity to inhibit these particular enzymes remains uncharacterized.

Urease Inhibition (for related structures)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors to treat infections caused by ureolytic bacteria. While direct studies on this compound are limited, research on structurally related compounds provides significant insight into its potential as a urease inhibitor.

Furan-containing scaffolds are a promising class of compounds in the development of urease inhibitors. Studies on furan (B31954) chalcone (B49325) derivatives have demonstrated a wide range of inhibitory activities. For instance, certain furan chalcones exhibit potent urease inhibition with IC50 values as low as 16.13 ± 2.45 µM. researchgate.net Furthermore, the presence of a methoxy (B1213986) group on a phenyl ring, a key feature of this compound, has been associated with enhanced urease inhibitory activity in other classes of compounds. In one study on N²-para-benzoate derivatives, a compound featuring a 4-methoxy group showed an excellent IC50 value of 0.21 µM. nih.gov This suggests that the 4-methoxy aniline (B41778) moiety of the target compound could contribute favorably to interactions with the urease active site. Molecular docking studies on other furan-based inhibitors have suggested that the furan ring itself can interact with the nickel center of the enzyme, contributing to the inhibitory effect. nih.gov

Table 1: Urease Inhibitory Activity of Selected Related Furan Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) |

|---|---|---|

| Furan Chalcones | 2,5-dichloro substituted | 16.13 ± 2.45 |

| Furan Chalcones | 3,4-dichloro substituted | 21.05 ± 3.52 |

| 5-Nitrofuran Derivatives | Thiophene-substituted acetamide | 0.94 |

This table presents data for structurally related compounds to indicate the potential for the furan and methoxyphenyl moieties to contribute to urease inhibition.

Falcipain-2 Inhibition

Falcipain-2 is a critical cysteine protease involved in the lifecycle of Plasmodium falciparum, the parasite responsible for malaria, making it a key target for antimalarial drugs. nih.govnih.gov A review of the available literature did not yield specific studies on the inhibition of falcipain-2 by this compound. Consequently, its activity against this enzyme has not been determined.

Proposed Molecular Mechanisms of Biological Action

The biological effects of a compound are dictated by its interactions at the molecular level. Based on its structure and computational studies of related molecules, several mechanisms can be proposed for this compound.

Ligand-Receptor Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The structure of this compound, which contains a furan ring, a phenyl ring, and a secondary amine linker, allows for multiple types of non-covalent interactions with biological targets.

Hydrogen Bonding: The secondary amine group (-NH-) between the furan methyl group and the methoxyphenyl group can act as a hydrogen bond donor. This is a critical interaction for anchoring ligands into the active sites of many enzymes. Molecular docking studies of similar furan-based quinazolinone derivatives have highlighted the importance of hydrogen bond interactions with amino acid residues in the enzyme's active site. researchgate.net

π-π Stacking and Hydrophobic Interactions: The two aromatic systems, the furan ring and the 4-methoxyphenyl (B3050149) ring, are capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues (such as tyrosine, phenylalanine, and tryptophan) within a receptor or enzyme's binding pocket. These interactions are crucial for stabilizing the ligand-receptor complex. Docking studies of other furan-containing inhibitors have confirmed their engagement in such interactions. researchgate.netnih.gov

Modulation of Enzyme or Receptor Activity

The binding of this compound to an enzyme or receptor, facilitated by the interactions described above, can lead to the modulation of its biological activity.

By occupying the active site of an enzyme, the compound can act as a competitive or non-competitive inhibitor, preventing the natural substrate from binding and thus blocking the enzyme's catalytic function. Kinetic studies on a related 5-nitrofuran derivative demonstrated its ability to act as a non-competitive inhibitor of urease. nih.gov In silico docking studies on various furan-based Schiff bases and related structures predict that these molecules can fit within the active sites of enzymes like Enoyl-ACP reductase, forming stable interactions that inhibit enzyme function. nih.gov For instance, a docking study of a furan-based Schiff base with a human mitochondrial protein revealed an excellent binding affinity score, indicating a strong potential for modulating the protein's activity. nih.gov These findings support the hypothesis that this compound can modulate enzyme activity by binding to and blocking their active sites.

Advanced Applications in Materials Science and Interdisciplinary Fields

Utilization as Building Blocks in Organic Synthesis

Furan (B31954) and its derivatives are recognized as versatile and strategic building blocks in organic chemistry, often derived from renewable biomass resources like furfural (B47365). numberanalytics.comresearchgate.net The furan ring can participate in a variety of reactions, including cycloadditions (most notably the Diels-Alder reaction), electrophilic substitutions, and ring-opening transformations, making it a valuable starting point for constructing complex molecular architectures. numberanalytics.comnumberanalytics.comwiley.com

The N-(furan-2-ylmethyl)-4-methoxyaniline structure serves as a key intermediate for synthesizing a range of more complex molecules. The secondary amine linkage provides a reactive site for further functionalization, while the furan and methoxyphenyl groups can be modified to tune the electronic and steric properties of the final products. Research into furan chemistry has demonstrated its utility in synthesizing fine chemicals, pharmaceuticals, and monomers for polymers. mdpi.comresearchgate.net The synthesis of derivatives often involves reactions like acylation, alkylation at the nitrogen atom, or electrophilic substitution on the aromatic rings. These transformations allow for the creation of a diverse library of compounds with tailored properties. For example, similar furan-based amines are key precursors in the synthesis of valuable nitrogen-containing chemicals. researchgate.netmdpi.com

| Reaction Type | Precursor Moiety | Potential Products | Significance |

|---|---|---|---|

| Diels-Alder Cycloaddition | Furan Ring | Complex polycyclic structures, reversible polymers | Access to complex scaffolds, smart materials. wiley.com |

| Reductive Amination | Furan-aldehyde precursor | Primary, secondary, and tertiary amines | Synthesis of valuable amine compounds from bio-based sources. mdpi.com |

| N-Acylation / N-Alkylation | Secondary Amine | Amides, tertiary amines | Diversification for pharmaceutical and material applications. ijsrst.com |

| Electrophilic Aromatic Substitution | Furan and Aniline (B41778) Rings | Substituted aromatic derivatives | Tuning of electronic and physical properties. numberanalytics.com |

Potential in Functional Materials Development

The incorporation of furan units into macromolecular structures is a significant area of research for developing novel functional materials, including advanced polymers and resins. numberanalytics.comresearchgate.netresearchgate.net Furan-based polymers are investigated as sustainable alternatives to traditional plastics and can be used to create materials with unique properties. numberanalytics.com

The key advantages of using furan derivatives like this compound in materials science include:

Renewable Sourcing : Furan precursors such as furfural can be derived from the dehydration of sugars found in abundant plant biomass, offering a pathway to bio-based polymers. researchgate.netresearchgate.net

Reversible Chemistry : The furan ring's ability to undergo a reversible Diels-Alder reaction, particularly with maleimides, is extensively used to create self-healing materials and recyclable thermoset polymers. researchgate.nettandfonline.com This dynamic covalent chemistry allows for materials that can be repaired or reprocessed upon thermal treatment.

Conjugated Systems : The aromatic nature of the furan ring allows it to be incorporated into conjugated polymers. numberanalytics.com When combined with the electron-donating methoxyaniline group, the resulting structures could exhibit interesting optoelectronic properties, making them candidates for use in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymer Synthesis : The compound can act as a monomer or a modifying agent in the synthesis of polyesters, polyamides, and polyurethanes, imparting specific functionalities derived from the furan and aniline groups. researchgate.net

| Material Type | Key Feature from this compound | Potential Application |

|---|---|---|

| Self-Healing Polymers | Furan moiety for reversible Diels-Alder reactions | Coatings, adhesives, recyclable thermosets. researchgate.net |

| Conjugated Polymers | Aromatic furan and aniline rings | Organic electronics (OLEDs, OPVs), sensors. numberanalytics.com |

| Bio-based Resins | Furan ring derived from biomass | Composites, sustainable plastics. researchgate.net |

| Functionalized Nanoparticles | Furan groups for "click" chemistry functionalization | Biomedical imaging, targeted drug delivery. tandfonline.com |

Research in Catalytic Systems (e.g., as ligands or scaffolds)

The structure of this compound contains multiple potential coordination sites—specifically the secondary amine nitrogen and the furan ring's oxygen atom—making it a candidate for use as a ligand in coordination chemistry and catalysis. Ligands containing both nitrogen and oxygen donor atoms are widely used to stabilize and control the reactivity of transition metal catalysts.

While direct catalytic applications of this specific molecule are not extensively documented, research on structurally similar furan-amine and pyridine-aniline compounds provides strong evidence for its potential. researchgate.net For instance, tridentate ligands with imino-furan units have been used to prepare metallic complexes for olefin polymerization catalysis. researchgate.net Similarly, derivatives of 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been synthesized to form complexes with zinc(II), palladium(II), and cadmium(II), which were then evaluated as catalysts for methyl methacrylate (B99206) polymerization. researchgate.net

The potential roles for this compound in catalysis include:

Bidentate Ligand : The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring, which can influence the metal's electronic properties and catalytic activity.

Scaffold for Ligand Synthesis : The molecule can serve as a starting scaffold for creating more complex, multidentate ligands by adding further coordinating groups.

Homogeneous Catalysis : Metal complexes formed with this ligand could be explored for various catalytic transformations, such as hydrogenation, reductive amination, or cross-coupling reactions. researchgate.netmdpi.com

| Ligand Type / Catalyst System | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Imino furan tridentate ligands | Not specified | Ethylene and alpha-olefin polymerization | researchgate.net |

| 4-methoxy-N-(pyridin-2-ylmethyl)aniline derivatives | Zn(II), Pd(II), Cd(II) | Methyl methacrylate polymerization | researchgate.net |

| Furan-based amines with Ru/C catalyst | Ruthenium | Reductive amination | researchgate.net |

| N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | Potential cytotoxic agents, DFT studies | researchgate.net |

Exploration in Chemosensing Applications

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or an anion, through a change in their fluorescence properties (e.g., "turn-on" or "turn-off" response). semanticscholar.orgnih.gov The design of these sensors often involves combining a fluorophore (the light-emitting part) with a receptor (the analyte-binding part).

The this compound scaffold contains features that are promising for chemosensor development. The methoxyaniline portion is an electron-rich aromatic system that can act as a fluorophore, while the furan and amine groups can serve as binding sites for analytes. The interaction with an analyte can modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence.

Research on related structures supports this potential. For instance, furan and julolidine-based Schiff bases have been developed as "turn-on" fluorescent sensors for fluoride (B91410) ions in aqueous solutions. nih.gov Benzofuran and naphthofuran derivatives have been successfully employed as chemosensors for various metal ions, including Fe³⁺ and Al³⁺. chemisgroup.us Furthermore, methoxy-substituted aniline derivatives have been specifically designed as highly selective fluorescent sensors for cadmium (Cd²⁺) ions. acs.orgnih.gov The combination of these functional motifs suggests that this compound and its derivatives could be explored for the selective detection of various environmentally and biologically important species. The sensing mechanism would likely involve processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which are common in fluorescent chemosensors. nih.govchemisgroup.us

Environmental Fate, Degradation Pathways, and Toxicology Studies

Degradation under Environmental Conditions

The degradation of N-(furan-2-ylmethyl)-4-methoxyaniline in the environment is likely to be driven by a combination of oxidative processes and microbial activity. These processes would lead to the breakdown of the molecule into smaller, less complex compounds.

Advanced oxidation processes (AOPs), such as Fenton-like reactions, are known to be effective in degrading a wide range of organic pollutants. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic rings and functional groups of organic molecules.

For the 4-methoxyaniline portion of the molecule, studies on similar compounds like 2-methoxyaniline and 4-methoxyaniline have shown that Fenton-like oxidation can lead to the cleavage of the benzene (B151609) ring. The reaction is initiated by the attack of hydroxyl radicals, which can lead to hydroxylation of the aromatic ring and subsequent ring opening. The methoxy (B1213986) and amine groups are electron-donating, which can influence the position of the hydroxyl radical attack.

The furan (B31954) ring is also susceptible to oxidative attack. The ether linkage within the furan ring can be a target for hydroxyl radicals, potentially leading to ring opening and the formation of various aliphatic and oxygenated byproducts. The initial steps of degradation for this compound would likely involve hydroxylation of either the furan or the aniline (B41778) ring, or cleavage of the bond between the methylene (B1212753) group and the nitrogen atom.

Table 1: Potential Oxidative Degradation Mechanisms

| Process | Reactive Species | Potential Reactions |

|---|

A kinetic analysis of the degradation of this compound would provide crucial information on the rate at which the compound is transformed in the environment. While specific kinetic data for this compound is not available, studies on the degradation of similar aromatic compounds often show pseudo-first-order kinetics. The rate of degradation would be influenced by several factors, including the concentration of the compound, the concentration of oxidants (like hydrogen peroxide in Fenton-like processes), the presence of catalysts (like iron ions), pH, and temperature.

For instance, the degradation of methoxyanilines in Fenton-like systems has been shown to be dependent on the initial concentrations of the substrate, H2O2, and Fe3+. The reaction rates would need to be experimentally determined to accurately model the environmental persistence of this compound.

Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms and degradation pathways. By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., 13C, 15N, or 18O), researchers can trace the fate of different parts of the molecule during degradation.

For example, using 13C-labeled this compound would allow for the identification of degradation products containing carbon atoms from the original molecule using techniques like mass spectrometry. This would help to confirm the proposed degradation pathways, such as whether the initial attack occurs on the furan or the aniline ring. While no specific studies using isotopic labeling for this compound have been identified, it remains a critical tool for future research in this area.

Microbial Biodegradation Potential

The biodegradation of organic compounds by microorganisms is a key process in their removal from the environment. The structural features of this compound suggest that it could be susceptible to microbial degradation.

Many microorganisms, particularly bacteria from the genus Comamonas, are known for their ability to degrade a wide variety of aromatic compounds. Comamonas testosteroni has been shown to metabolize aniline and its derivatives. The typical aerobic degradation pathway for aniline involves an initial attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a catechol derivative. This catechol is then susceptible to ring cleavage by other enzymes, leading to intermediates that can enter central metabolic pathways.

For this compound, a plausible initial step in microbial degradation by an organism like Comamonas testosteroni would be the hydroxylation of the 4-methoxyaniline ring to form a catechol-like intermediate. The methoxy group might be demethylated before or after ring hydroxylation.

The furan moiety can also be a substrate for microbial degradation. Bacteria capable of utilizing furan derivatives often employ mono- or dioxygenases to initiate the breakdown of the furan ring. A common pathway involves the oxidation of the furan ring, potentially leading to the formation of furoic acid, which can then be further metabolized.

Therefore, the microbial degradation of this compound could proceed through several potential pathways:

Attack on the aniline ring: Hydroxylation and subsequent ring cleavage.

Attack on the furan ring: Oxidation and ring opening.

Cleavage of the C-N bond: Separation of the furan-methyl and 4-methoxyaniline moieties, followed by their independent degradation.

Table 2: Potential Microbial Degradation Pathways

| Microorganism | Key Enzymes | Potential Initial Steps |

|---|---|---|

| Comamonas testosteroni | Dioxygenases | Hydroxylation of the aniline ring |

The potential for microbial degradation of this compound has significant implications for bioremediation strategies. If microorganisms capable of degrading this compound can be identified and their metabolic pathways understood, it may be possible to use them to clean up contaminated sites.

Bioremediation could involve bioaugmentation, where specific microbial strains with high degradation capabilities are introduced into the contaminated environment, or biostimulation, where the growth and activity of indigenous degrading microorganisms are enhanced by adding nutrients or other limiting factors. Given that bacteria like Comamonas testosteroni are known to degrade related aromatic compounds, they represent a promising starting point for investigating the bioremediation of this compound. Further research is needed to isolate and characterize microorganisms that can efficiently mineralize this compound and to optimize the conditions for their growth and degradative activity in environmental matrices such as soil and water.

Toxicological Profiles and Mechanistic Toxicology

Following a comprehensive review of available scientific literature, no specific studies detailing the toxicological profile or mechanistic toxicology of this compound were identified. Research into the environmental fate, degradation pathways, and specific toxicological effects of this particular compound appears to be limited or not publicly available.

Formation and Impact of Degradation Products (e.g., Nitrosamines, Nitramines)

There is no available data from the conducted research concerning the degradation of this compound and the potential formation of hazardous byproducts such as nitrosamines and nitramines. Nitrosamines are a class of compounds with the general structure R1N(-R2)-N=O, and their formation typically involves the reaction of a secondary or tertiary amine with a nitrosating agent. nih.gov Given the secondary amine structure within this compound, the potential for nitrosamine (B1359907) formation under specific conditions (e.g., presence of nitrite) could be a consideration for future research, but currently, no studies have investigated this. Similarly, nitramines, which contain the R1R2N-NO2 functional group, have not been identified as degradation products of this compound in the available literature.

In Vitro and In Silico Toxicology Assessments

No specific in vitro (experimental studies on cells or biological molecules outside a living organism) or in silico (computer-based modeling and simulation) toxicological assessments for this compound have been published. While general principles of in silico toxicology allow for the prediction of a compound's potential toxicity based on its chemical structure, specific assessments for this compound are not present in the reviewed literature. nih.govnih.gov Such assessments would be necessary to characterize the compound's potential for adverse health effects. ontosight.ai

Data Tables

Due to the absence of specific experimental or computational data for this compound in the searched scientific literature, no data tables on its toxicological profile or degradation products can be generated at this time.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Potency

The design and synthesis of novel analogues of N-(furan-2-ylmethyl)-4-methoxyaniline are a primary focus for enhancing its therapeutic potential. ontosight.ai The furan (B31954) ring, a versatile heterocyclic scaffold, is known to be a crucial component in many biologically active compounds. orientjchem.org Strategic modifications to this core structure can lead to significant improvements in potency and selectivity.

Future synthetic strategies will likely explore the introduction of various substituents on both the furan and the methoxyphenyl rings. For instance, the incorporation of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov Furthermore, the synthesis of derivatives with altered steric properties may improve binding affinity and specificity. nih.gov

Table 1: Potential Modifications for Next-Generation Analogues

| Modification Site | Potential Substituents | Desired Outcome |

| Furan Ring | Halogens, Alkyl groups, Nitro groups | Enhanced potency, altered bioavailability |

| Aniline (B41778) Ring | Hydroxyl groups, Alkoxy groups, Amine groups | Improved solubility, modified target interaction |

| Methylene (B1212753) Bridge | Alkylation, Cyclization | Increased conformational rigidity, enhanced target binding |

These synthetic endeavors will aim to establish a clear structure-activity relationship (SAR), providing a roadmap for the rational design of more potent and effective drug candidates.

Development of Targeted Delivery Systems

To maximize the therapeutic efficacy of this compound analogues while minimizing potential off-target effects, the development of targeted delivery systems is crucial. One promising approach involves the use of furan-functionalized polymeric carriers. These carriers can be designed to self-assemble into nanoparticles, encapsulating the drug for controlled release. nih.govutoronto.ca

By conjugating these nanoparticles with targeting ligands, such as antibodies, the drug can be specifically delivered to diseased cells or tissues, thereby increasing its local concentration and reducing systemic exposure. nih.gov The Diels-Alder reaction between a furan-functionalized carrier and a maleimide-modified antibody represents a highly efficient method for creating such targeted delivery vehicles. utoronto.ca

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) offers a rapid and efficient method for evaluating large libraries of this compound analogues for their biological activity. nih.gov By automating the screening process, researchers can quickly identify lead compounds with desired pharmacological properties. HTS can be employed to assess various activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.gov

Combinatorial chemistry provides a powerful tool for generating diverse libraries of furan and aniline derivatives for HTS. ingentaconnect.comscribd.com By systematically combining different building blocks, a vast array of structurally related compounds can be synthesized. This approach, coupled with HTS, can significantly accelerate the discovery of novel drug candidates with enhanced potency and specificity. ingentaconnect.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 2: Applications of AI/ML in the Design of this compound Analogues

| AI/ML Application | Description |

| Virtual Screening | Computationally screening large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Developing models that correlate the chemical structure of compounds with their biological activity to predict the potency of new analogues. nih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired pharmacological properties from scratch. researchgate.net |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds to identify candidates with favorable pharmacokinetic profiles. nih.gov |

Sustainable Synthesis and Life Cycle Assessment

In line with the growing emphasis on green chemistry, future research will also focus on developing sustainable synthetic routes for this compound and its derivatives. This includes the use of bio-derived starting materials, such as furfural (B47365), which can be obtained from renewable biomass. frontiersin.orgmdpi.com The development of catalytic processes that minimize waste and energy consumption is also a key objective. frontiersin.orgresearchgate.net

A comprehensive life cycle assessment (LCA) will be essential to evaluate the environmental impact of the entire manufacturing process, from raw material acquisition to final product disposal. The goal is to create a cradle-to-grave understanding of the environmental footprint and to identify opportunities for improvement, ensuring that the development of these potentially life-saving compounds is conducted in an environmentally responsible manner.

Q & A

Q. What established synthetic routes exist for N-(furan-2-ylmethyl)-4-methoxyaniline, and what are their yields and purity profiles?

The primary method involves reductive amination of furfural derivatives with 4-methoxyaniline. For example, Clark et al. reported using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloromethane, achieving yields of 65–75% after purification via silica gel chromatography . Alternative methods include catalytic hydrogenation, but yields may vary depending on the catalyst (e.g., Pd/C vs. Raney Ni). Purity profiles (>95%) are typically confirmed via HPLC or GC-MS, with residual solvent analysis required for pharmaceutical applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.7 ppm singlet) and furan protons (δ ~6.3–7.4 ppm multiplet). The methylene bridge (N–CH₂–furan) appears as a triplet near δ ~4.2 ppm .

- IR Spectroscopy : Stretching vibrations for C–O (methoxy, ~1250 cm⁻¹) and N–H (amine, ~3350 cm⁻¹) are diagnostic .

- Mass Spectrometry : The molecular ion peak (m/z ≈ 243) and fragmentation patterns (e.g., loss of methoxy group, m/z 213) confirm the structure .

Q. What safety precautions are necessary when handling this compound?

this compound is classified as a skin sensitizer (Category 1B) and may cause respiratory irritation (STOT SE 3). Required PPE includes N95 masks, nitrile gloves, and chemical goggles. Work should be conducted in a fume hood with spill containment measures .

Advanced Research Questions

Q. How can the reductive amination procedure be optimized to improve yield and minimize by-products?

- Catalyst Screening : Compare NaBH₄, NaBH(OAc)₃, and catalytic transfer hydrogenation (e.g., Hantzsch ester) to assess selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., THF) may reduce imine hydrolysis compared to dichloromethane .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-reduction of the furan ring .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry of reactants .

Q. How do electronic effects of the furan and methoxy groups influence reactivity in C–N bond formation?

The methoxy group activates the aniline ring via electron donation, enhancing nucleophilicity at the amine. Conversely, the furan ring introduces steric hindrance at the methylene bridge, which can slow electrophilic substitution but stabilize intermediates in catalytic cycles. DFT calculations suggest the furan’s electron-withdrawing nature lowers the LUMO energy, facilitating interactions with transition metal catalysts in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Assay Standardization : Discrepancies in TRPM8 antagonism (IC₅₀ values) may arise from variations in cell lines (HEK293 vs. neuronal cells) or calcium flux measurement protocols .

- Structural Modifications : Compare substituent effects (e.g., replacing methoxy with ethoxy) to isolate contributions to bioactivity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data across studies, accounting for outliers in potency measurements .

Q. How do computational predictions of physicochemical properties compare with experimental data?

- LogD (pH 7.4) : Predicted values (3.15) align closely with experimental shake-flask measurements (3.10–3.20), indicating moderate lipophilicity suitable for blood-brain barrier penetration .